2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-7-2-4(9)8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTJZLUYYAUJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150376-36-6 | |

| Record name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Section 1: Introduction and Compound Identification

This guide provides a comprehensive technical overview of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a heterocyclic compound featuring a hydantoin core structure. The presence of a reactive carboxylic acid moiety and a methylated hydantoin ring makes it a potentially valuable building block in medicinal chemistry and materials science. This document outlines its fundamental properties, proposes a robust synthetic pathway, details analytical characterization protocols, and discusses safety considerations.

The core structure is a five-membered imidazolidine ring with two ketone groups, commonly known as a hydantoin. The nitrogen at position 1 is substituted with an acetic acid group, while the nitrogen at position 3 bears a methyl group. This arrangement of functional groups offers multiple points for chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs.

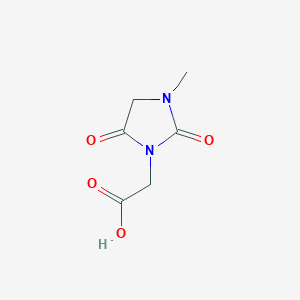

Caption: Chemical structure of the title compound.

1.1 Compound Identification A clear and unambiguous identification is critical for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | N/A |

| Synonyms | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |

| CAS Number | 150376-36-6 | [1] |

| Molecular Formula | C₆H₈N₂O₄ | [1] |

| Canonical SMILES | CN1CC(=O)N(CC(=O)O)C1=O | [1] |

Section 2: Physicochemical and Computational Properties

Understanding the physicochemical profile of a compound is fundamental to predicting its behavior in biological systems and designing appropriate experimental conditions. The following properties have been computationally derived and provide valuable initial insights.

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 172.14 g/mol | Influences diffusion, bioavailability, and conformity to guidelines like Lipinski's Rule of Five. | [1] |

| XLogP3 | -1.035 | Predicts the lipophilicity of the molecule. A negative value suggests high hydrophilicity, impacting membrane permeability and solubility. | [1] |

| Topological Polar Surface Area (TPSA) | 77.92 Ų | Estimates the surface area occupied by polar atoms. Values under 140 Ų are generally associated with good cell membrane permeability. | [1] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary donor, influencing interactions with biological targets and solubility. | [1] |

| Hydrogen Bond Acceptors | 3 | The four oxygen atoms act as acceptors, contributing to solubility in polar solvents and target binding. | [1] |

| Rotatable Bonds | 2 | A low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity but may hinder adaptability to a binding pocket. | [1] |

Section 3: Synthesis and Purification

While specific literature for the direct synthesis of this molecule is sparse, a logical and robust synthetic route can be designed based on established organic chemistry principles for N-alkylation of hydantoins.

3.1 Retrosynthetic Analysis and Strategy

The most direct approach involves the N-alkylation of 3-methylhydantoin. This strategy is chemically sound because the N1-proton of the hydantoin ring is acidic and can be selectively removed by a suitable base, creating a nucleophile that can then react with an ethyl acetate synthon bearing a leaving group.

Caption: Proposed two-step synthesis of the title compound.

3.2 Proposed Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes a checkpoint (e.g., TLC analysis) to ensure the reaction has proceeded as expected before moving to the next stage.

Step 1: N-Alkylation to form Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylhydantoin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 10 volumes).

-

Reagent Addition: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the N1 position of the hydantoin, creating the nucleophile. Ethyl bromoacetate provides the electrophilic carbon for the SN2 reaction. Using a slight excess of the alkylating agent ensures complete consumption of the starting material.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes. The reaction is complete when the starting hydantoin spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis to form 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

-

Setup: Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 2:1 ratio).

-

Reagent Addition: Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

-

Causality: LiOH is a strong base that effectively saponifies (hydrolyzes) the ethyl ester to the corresponding carboxylate salt.

-

-

Reaction: Stir the mixture at room temperature, again monitoring by TLC until the starting ester spot has disappeared.

-

Acidification & Extraction: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 1M HCl.

-

Trustworthiness: The acidification step is critical. The product will precipitate out of the solution or become extractable into an organic solvent only in its protonated, neutral form.

-

-

Isolation: The target compound will either precipitate upon acidification and can be collected by filtration, or it can be extracted from the acidified aqueous layer using a polar organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

3.3 Purification Workflow

If the product obtained after the final step contains impurities, recrystallization is the preferred method for purification.

Caption: Standard workflow for purification by recrystallization.

Section 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any research compound. The following standard techniques are required.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features (in DMSO-d₆):

-

A broad singlet (~12-13 ppm) for the carboxylic acid proton (-COOH).

-

A singlet (~3.8-4.2 ppm) for the methylene protons adjacent to the nitrogen (-N-CH₂ -COOH).

-

A singlet (~3.6-3.9 ppm) for the methylene protons in the hydantoin ring (N-CH₂ -C=O).

-

A singlet (~2.8-3.0 ppm) for the methyl protons (-N-CH₃ ).

-

-

Expected ¹³C NMR Features:

-

A signal for the carboxylic acid carbonyl (~170 ppm).

-

Two distinct signals for the imide/amide carbonyls in the ring (~155-165 ppm).

-

Signals for the two methylene carbons.

-

A signal for the methyl carbon.

-

4.2 Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water). Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Expected Results:

-

Negative Mode: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 171.04.

-

Positive Mode: The protonated molecule [M+H]⁺ may be observed at m/z 173.05, or adducts with sodium [M+Na]⁺ at m/z 195.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

4.3 Infrared (IR) Spectroscopy

-

Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.

-

Expected Features:

-

A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

-

A sharp, strong absorption band around 1700-1780 cm⁻¹ corresponding to the C=O stretching of the imide and carboxylic acid groups.

-

Section 5: Applications and Future Research Directions

While this specific molecule may not have extensively documented applications, its structure is analogous to compounds with known biological activity. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs such as the anticonvulsant Phenytoin.

-

Scaffold for Drug Discovery: The carboxylic acid provides a handle for amide coupling, allowing for the synthesis of a diverse library of compounds. These derivatives could be screened against various biological targets, such as enzymes or receptors.

-

Metal Chelation: The arrangement of oxygen and nitrogen atoms could allow this molecule to act as a chelating agent for various metal ions, a property useful in designing sensors or therapeutic agents.

-

Polymer Science: As a bifunctional monomer, it could potentially be incorporated into novel polyamides or polyesters, imparting specific properties of hydrophilicity and rigidity.

Future research should focus on synthesizing a library of derivatives and evaluating their biological activities. For example, coupling various amines to the carboxylic acid could explore new chemical space for potential therapeutic agents.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its chemical structure suggests a hazard profile that must be managed with care. The information below is based on general principles for handling acidic and potentially irritating organic compounds.[2][3][4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3][4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[3]

-

Fire Safety: The compound itself is not expected to be highly flammable, but standard laboratory precautions should be taken. Keep away from ignition sources.[3][5] Use appropriate extinguishing media for surrounding fires, such as dry chemical, CO₂, or alcohol-resistant foam.[4]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Section 7: References

-

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C6H8N2O4 | CID 4962467 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid | AMERICAN ELEMENTS. (n.d.). Retrieved January 14, 2026, from [Link]

-

MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. (2024, April 3). Retrieved January 14, 2026, from [Link]

Sources

"2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" CAS 150376-36-6

An In-Depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid (CAS 150376-36-6)

Introduction and Chemical Identity

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, registered under CAS Number 150376-36-6, is a heterocyclic organic compound featuring a hydantoin core structure.[1] Hydantoins, which are derivatives of imidazolidine, represent a privileged scaffold in medicinal chemistry, renowned for their diverse biological activities. This particular molecule is distinguished by two key substitutions: a methyl group at the N-3 position and an acetic acid moiety at the N-1 position. These features impart specific physicochemical characteristics that define its potential utility as a research chemical, a building block in organic synthesis, or a fragment in drug discovery programs.

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It covers its fundamental physicochemical properties, proposes a detailed and logically derived synthetic pathway, discusses its potential applications based on structural analysis, and outlines essential safety and handling protocols.

Key Identifiers:

-

Systematic IUPAC Name: 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

-

Common Synonym: 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid[1]

-

CAS Number: 150376-36-6[1]

-

Molecular Weight: 172.14 g/mol [1]

-

SMILES: CN1C(=O)N(CC(=O)O)C(=O)C1

Physicochemical and Structural Analysis

The compound's structure dictates its behavior in chemical and biological systems. The hydantoin ring is a planar, polar structure capable of hydrogen bonding, while the N-methyl and N-acetic acid groups modulate its solubility, lipophilicity, and reactive potential.

Predicted Physicochemical Properties

Computational models provide valuable insights into the molecule's properties, which are crucial for assessing its drug-likeness and behavior in experimental settings.

| Property | Value | Source |

| Molecular Weight | 172.14 | [1] |

| Topological Polar Surface Area (TPSA) | 77.92 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | -1.035 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Table 1: Key physicochemical properties of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Structural Insights for Drug Development

The properties listed in Table 1 suggest the compound is a small, polar molecule with good aqueous solubility, as indicated by its negative LogP value. Its TPSA is well within the range for good cell permeability. The presence of a carboxylic acid group provides a handle for forming salts to further improve solubility or for covalent modification, making it an attractive building block.

Caption: Structural features and their implied properties.

Synthesis and Characterization

Proposed Synthetic Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Hydantoin synthesis [organic-chemistry.org]

- 4. Carboxymethyl-substituted bifunctional chelators: preparation of aryl isothiocyanate derivatives of 3-(carboxymethyl)-3-azapentanedioic acid, 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic++ + acid, and 1,4,7,10-tetraazacyclododecane-N,N',N",N'''-tetraacetic acid for use as protein labels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the heterocyclic compound 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Given the limited direct literature on this specific molecule, this document synthesizes information from foundational principles of hydantoin chemistry, analysis of analogous structures, and established synthetic methodologies. It aims to serve as a robust resource for researchers interested in the synthesis, characterization, and potential applications of this and related hydantoin derivatives in the field of drug discovery.

Molecular Structure and Physicochemical Properties

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid belongs to the hydantoin class of compounds, which are derivatives of imidazolidine-2,4-dione. The core of this molecule is a five-membered ring containing two nitrogen atoms and two carbonyl groups.

The structure is characterized by a methyl group at the N-3 position and an acetic acid moiety attached to the N-1 position. The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carbonyl oxygens and the nitrogen atoms) suggests that this molecule can participate in various intermolecular interactions, which is a key consideration in drug design.

Molecular Structure Diagram

Caption: 2D structure of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Table 1: Physicochemical Properties of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

| Property | Value | Source |

| CAS Number | 150376-36-6 | [1] |

| Molecular Formula | C₆H₈N₂O₄ | [1] |

| Molecular Weight | 172.14 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 77.92 Ų | [1] |

| Predicted LogP | -1.035 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | CN1C(=O)N(CC(=O)O)C(=O)C1 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 3-methylhydantoin:

-

N-1 Alkylation: Reaction of 3-methylhydantoin with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base to yield the ethyl ester intermediate.

-

Hydrolysis: Subsequent hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate

-

To a solution of 3-methylhydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure ethyl ester intermediate.

Step 2: Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

-

Dissolve the purified ethyl ester from Step 1 in a mixture of an appropriate solvent (e.g., ethanol or THF) and aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

-

Reflux the mixture and monitor the hydrolysis by TLC.

-

If basic hydrolysis is used, cool the reaction mixture and acidify with 1M HCl to precipitate the product.

-

If acidic hydrolysis is used, cool the mixture to induce crystallization or concentrate the solvent.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield the final compound.

Predicted Spectroscopic Characterization

Based on the known spectral data of similar hydantoin derivatives, the following characteristic peaks are predicted for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | - A singlet for the N-CH₃ protons.- A singlet for the N-CH₂-COOH protons.- A singlet for the C5-CH₂ protons of the hydantoin ring.- A broad singlet for the COOH proton. |

| ¹³C NMR | - A signal for the N-CH₃ carbon.- A signal for the N-CH₂-COOH carbon.- A signal for the C5-CH₂ carbon of the hydantoin ring.- Two distinct signals for the C2 and C4 carbonyl carbons.- A signal for the COOH carbon. |

| IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid.- C-H stretching from the methyl and methylene groups.- Two distinct C=O stretching bands for the hydantoin ring carbonyls.- A C=O stretching band for the carboxylic acid carbonyl.- C-N stretching bands. |

| Mass Spec. | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (172.14).- Characteristic fragmentation patterns involving the loss of CO, CO₂, and cleavage of the acetic acid side chain. |

Applications in Drug Development

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This makes hydantoin derivatives, including 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, attractive candidates for drug discovery and development.[3][4]

Potential Therapeutic Areas

Hydantoin-containing compounds have demonstrated a wide range of pharmacological activities.[5][6] Based on the activities of structurally related molecules, 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid could be investigated for the following therapeutic applications:

-

Anticonvulsant Activity: Phenytoin, a well-known antiepileptic drug, is a hydantoin derivative. The structural similarities suggest that novel hydantoin derivatives could be explored for their potential in treating seizure disorders.[7]

-

Anticancer Activity: Several hydantoin derivatives have shown promising anticancer properties by targeting various cellular pathways.[8][9] The presence of the acetic acid moiety could enhance solubility and allow for further derivatization to improve anticancer efficacy.

-

Antimicrobial Activity: Nitrofurantoin, an antibiotic containing a hydantoin ring, is used to treat urinary tract infections. This highlights the potential of the hydantoin scaffold in the development of new antimicrobial agents.[8]

-

Anti-inflammatory and Immune Modulation: Some hydantoin derivatives have been investigated for their anti-inflammatory properties, suggesting their potential use in treating autoimmune diseases.[3]

Rationale for Drug Design

The structural features of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid offer several advantages for drug design:

-

Modifiable Core: The hydantoin ring can be further substituted at the C-5 position to explore structure-activity relationships.

-

Carboxylic Acid Handle: The acetic acid group provides a site for forming salts to improve solubility and bioavailability, or for creating amide or ester prodrugs to modulate pharmacokinetic properties.

-

Defined Stereochemistry: If substitutions are introduced at the C-5 position, a chiral center is created, allowing for the investigation of stereospecific interactions with biological targets.

Logical Relationship Diagram

Caption: Logical relationship between the molecule's structure and its potential applications.

Conclusion

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a molecule of interest due to its hydantoin core, a scaffold with proven therapeutic relevance. While direct experimental data for this specific compound is sparse, this guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications based on the extensive knowledge of hydantoin chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. The diverse biological activities associated with the hydantoin ring system strongly suggest that 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid and its derivatives are worthy of further investigation in the pursuit of novel therapeutic agents.

References

-

Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

-

The Bioscan. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]

-

ResearchGate. (2023). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]

-

Shin, D., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 535-559. [Link]

-

Suzuki, T., Komatsu, K., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Hydantoin and Its Derivatives. [Link]

-

Mini Reviews in Medicinal Chemistry. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]

-

European Journal of Mass Spectrometry. (2007). Mass spectral study of the occurrence of tautomeric forms of thiohydantoins. European Journal of Mass Spectrometry, 13(4), 291-306. [Link]

-

Sinfoo. (2023). Hydantoin: A Key Intermediate for Pharmaceutical R&D and Beyond. [Link]

-

ResearchGate. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

-

van der Velde, J. H., Ho, J. W., & Horning, M. G. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-275. [Link]

-

Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. [Link]

-

Wikipedia. (n.d.). Hydantoin. [Link]

-

NIST. (n.d.). Hydantoin. [Link]

-

Chemical & Pharmaceutical Bulletin. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 384-388. [Link]

-

Synlett. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(07), 643-662. [Link]

-

Journal of Molecular Structure. (2018). FTIR spectroscopic and quantum chemical studies on hydantoin. Journal of Molecular Structure, 1157, 468-477. [Link]

-

PubMed. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 4. nbinno.com [nbinno.com]

- 5. jddtonline.info [jddtonline.info]

- 6. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS No. 150376-36-6).[1] This compound, a derivative of 3-methylhydantoin, holds significance as a structural analog to biological precursors of creatine and as a versatile building block in medicinal chemistry.[2][3] The guide details a logical two-step synthetic strategy, beginning with the formation of the 3-methylhydantoin core, followed by a selective N-carboxymethylation. We will elucidate the chemical principles, causality behind experimental choices, and provide detailed, self-validating protocols suitable for implementation in a research or drug development setting. The document includes a full retrosynthetic analysis, step-by-step procedures, and visual diagrams to ensure clarity and reproducibility.

Introduction

Chemical Identity and Properties

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring a hydantoin ring system. The hydantoin core is methylated at the N3 position and substituted with an acetic acid group at the N1 position.

| Property | Value | Reference |

| IUPAC Name | 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Synonym(s) | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | [1] |

| CAS Number | 150376-36-6 | [1] |

| Molecular Formula | C₆H₈N₂O₄ | [1][4] |

| Molecular Weight | 172.14 g/mol | [1][4] |

Scientific Context and Potential Applications

Hydantoin and its derivatives are a cornerstone in pharmaceutical chemistry, found in various clinically significant drugs. The target molecule's structure is of particular interest due to its analogy with creatine precursors. The biological synthesis of creatine, a vital molecule for cellular energy storage, involves the conversion of guanidinoacetic acid to creatine.[3][5] Investigating synthetic analogs like 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can provide insights into the structure-activity relationships of molecules involved in creatine metabolism and transport. Furthermore, the bifunctional nature of the molecule—a reactive carboxylic acid and a stable heterocyclic core—makes it a valuable intermediate for further chemical elaboration in drug discovery programs.

Retrosynthetic Analysis and Strategy

A logical synthesis strategy is devised by disconnecting the target molecule at its most chemically labile bonds. The most apparent disconnection is the N1-C bond of the acetic acid side chain, which is formed via an alkylation reaction. This leads to two key precursors: the 3-methylhydantoin ring and a two-carbon electrophile, such as chloroacetic acid. The 3-methylhydantoin itself can be retrosynthetically derived from sarcosine (N-methylglycine) and a cyanate source.

This analysis informs a straightforward two-step forward synthesis:

-

Step 1: Cyclization of sarcosine with potassium cyanate to form 3-methylhydantoin.

-

Step 2: Selective N-alkylation of 3-methylhydantoin with chloroacetic acid to yield the final product.

Core Synthesis Pathway: A Two-Step Approach

The proposed pathway is designed for efficiency, high yield, and use of readily available starting materials.

Step 1: Synthesis of the 3-Methylhydantoin Intermediate

Principle: This reaction involves the condensation of sarcosine with potassium cyanate in an aqueous medium. The initial reaction forms an N-carbamoyl sarcosine intermediate, which upon heating under acidic conditions, undergoes intramolecular cyclization via dehydration to yield the stable five-membered 3-methylhydantoin ring.

Causality of Experimental Choices:

-

Reagents: Sarcosine provides the core structure, while potassium cyanate serves as the source for the urea-like functionality required for the hydantoin ring.

-

Conditions: The initial reaction is performed in water, a green and effective solvent for these ionic precursors. Subsequent heating with a strong acid (like HCl) is crucial to catalyze the final ring-closing dehydration step.

Step 2: N-Carboxymethylation of 3-Methylhydantoin

Principle: This step is a classic Williamson ether synthesis-type reaction, specifically an N-alkylation. It proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom at the N1 position of the 3-methylhydantoin ring is deprotonated by a base to form a nucleophilic hydantoin anion. This anion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group.

Causality of Experimental Choices:

-

Choice of Reagent: Chloroacetic acid is an ideal and cost-effective two-carbon electrophile.[6] Its reactivity is sufficient for alkylation under basic conditions. Using the acid directly, rather than its ester, allows for a more direct synthesis of the final carboxylic acid product, avoiding a subsequent hydrolysis step.

-

Choice of Base: An aqueous solution of a strong base like sodium hydroxide (NaOH) is effective. It serves two purposes: deprotonating the hydantoin N1-H to create the nucleophile and neutralizing the carboxylic acid group of the chloroacetic acid starting material and the final product. The use of an inorganic base in an aqueous or mixed-solvent system is a common and practical approach for such alkylations.[7]

-

Choice of Solvent: While polar aprotic solvents like DMF or THF are classic choices for SN2 reactions, a mixed aqueous system can be highly effective and more environmentally benign for this specific transformation, especially when using water-soluble salts.[7]

-

Temperature Control: The reaction temperature is maintained moderately (e.g., 50-70°C) to ensure a reasonable reaction rate without promoting side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, which can occur at higher temperatures.[6]

Experimental Protocol & Workflow

The following protocol is a self-validating system, incorporating in-process checks and a clear purification strategy.

Detailed Step-by-Step Methodology

Reagents:

-

3-Methylhydantoin (1.0 eq)

-

Chloroacetic Acid (1.1 eq)

-

Sodium Hydroxide (2.2 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add deionized water (approx. 10 mL per gram of 3-methylhydantoin).

-

Base and Nucleophile Addition: Add sodium hydroxide pellets (2.2 eq) to the water and stir until fully dissolved. The dissolution is exothermic; allow the solution to cool to room temperature. Add 3-methylhydantoin (1.0 eq) to the basic solution and stir until it dissolves completely.

-

Electrophile Addition: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water and add it dropwise to the reaction flask over 15-20 minutes.

-

Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours.

-

Monitoring (Trustworthiness Check): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1). The disappearance of the 3-methylhydantoin spot indicates reaction completion.

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully acidify the clear solution with concentrated HCl. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 2.

-

Precipitation: A white crystalline solid will precipitate out of the solution upon acidification. Continue stirring the slurry in the ice bath for an additional 30-60 minutes to maximize precipitation.

-

Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove any inorganic salts (NaCl).

-

Drying: Dry the purified white solid in a vacuum oven at 40-50°C to a constant weight.

Expected Characterization Data

The identity and purity of the synthesized 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | Specific to the compound, to be determined experimentally |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 4.25 (s, 2H, N-CH₂-COOH), 3.95 (s, 2H, ring -CH₂-), 2.80 (s, 3H, N-CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~170.5 (COOH), 168.0 (C=O), 155.0 (C=O), 50.0 (N-CH₂-), 48.0 (ring -CH₂-), 25.0 (N-CH₃) |

| Mass Spec (ESI-) | m/z = 171.04 [M-H]⁻ |

References

-

PubChem. 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link][4]

-

Bloch, K., & Schoenheimer, R. (1941). The biological precursors of creatine. Journal of Biological Chemistry, 138, 167-194. Available from: [Link][2]

-

Ostojic, S. M. (2021). Creatine synthesis in the skeletal muscle: the times they are a-changin'. American Journal of Physiology-Endocrinology and Metabolism, 320(4), E797-E798. Available from: [Link][3]

-

Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107-1213. Available from: [Link][5]

-

Shalaby, A. F. A., et al. Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin. ResearchGate. Available from: [Link][8]

-

Various Authors (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Available from: [Link][7]

-

ScienceMadness Wiki. Chloroacetic acid. Available from: [Link][6]

-

VectivBio AG. Creatine prodrugs, compositions and methods of use thereof. Google Patents (WO2016106284A2). Available from: [9]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Creatine synthesis in the skeletal muscle: the times they are a-changin’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2016106284A2 - Creatine prodrugs, compositions and methods of use thereof - Google Patents [patents.google.com]

"2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Disclaimer: Direct experimental evidence detailing the mechanism of action for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is not extensively available in current scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-established pharmacological activities of the broader class of hydantoin derivatives. The proposed mechanisms should be considered hypothetical and require experimental validation.

Introduction

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid belongs to the hydantoin class of heterocyclic organic compounds. Hydantoins are a well-established scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities.[1][2] While this specific molecule is commercially available, its detailed pharmacology has yet to be fully elucidated.[3][4][5] This guide synthesizes the existing knowledge on hydantoin derivatives to propose a likely mechanism of action for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, providing a foundational framework for future research and drug development.

The Hydantoin Scaffold: A Privileged Structure in Pharmacology

The hydantoin ring is a versatile structure that has been successfully incorporated into a variety of therapeutic agents. The most prominent members of this class are anticonvulsant drugs, such as phenytoin, which have been in clinical use for decades.[6][7] The pharmacological promiscuity of the hydantoin core also extends to anticancer, antimicrobial, and analgesic activities.[1][2][8] This wide range of effects stems from the ability of substituted hydantoins to interact with various biological targets.

Proposed Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Based on the extensive literature on anticonvulsant hydantoins, the most probable primary mechanism of action for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is the modulation of voltage-gated sodium channels (VGSCs).[1]

Causality of Experimental Approach: The anticonvulsant properties of hydantoin derivatives are typically assessed using preclinical models like the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent seizure spread and is a hallmark of drugs that block VGSCs.[1]

Signaling Pathway

Caption: Putative mechanism of action via stabilization of the inactive state of voltage-gated sodium channels.

Detailed Mechanistic Steps:

-

Binding to the Inactive State: Hydantoin derivatives are known to selectively bind to the inactive state of voltage-gated sodium channels. This binding is thought to occur within the channel pore.

-

Stabilization of the Inactive State: By binding to the inactive state, the drug stabilizes this conformation, making it more difficult for the channel to revert to the closed (resting) state from which it can be activated.

-

Reduced Neuronal Excitability: This stabilization of the inactive state leads to a use-dependent block of sodium channels. The channels of neurons that are rapidly firing are more likely to be in the inactive state and are therefore more susceptible to the drug's effects. This results in a reduction of the sustained high-frequency firing of action potentials that is characteristic of seizures.

Experimental Protocols for Validating the Primary Mechanism

To experimentally validate the proposed mechanism of action, the following protocols are recommended:

In Vitro Electrophysiology: Patch-Clamp Analysis

-

Objective: To directly measure the effect of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid on voltage-gated sodium channels in a controlled environment.

-

Methodology:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Perform whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse the cells with varying concentrations of the test compound.

-

Measure changes in the sodium current amplitude, voltage-dependence of activation and inactivation, and the kinetics of recovery from inactivation.

-

-

Expected Outcome: A concentration-dependent reduction in sodium current amplitude and a hyperpolarizing shift in the voltage-dependence of inactivation, with minimal effect on the voltage-dependence of activation. A slowing of the recovery from inactivation would also be expected.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

-

Objective: To assess the in vivo anticonvulsant efficacy of the compound in a model of generalized tonic-clonic seizures.

-

Methodology:

-

Administer the test compound to a cohort of mice at various doses via an appropriate route (e.g., intraperitoneal injection).

-

After a predetermined pretreatment time, subject the animals to a maximal electrical stimulus via corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Calculate the median effective dose (ED₅₀) for protection against the seizure endpoint.

-

-

Expected Outcome: A dose-dependent protection against tonic hindlimb extension, which is characteristic of drugs that block voltage-gated sodium channels.

Potential Alternative or Secondary Mechanisms of Action

The versatility of the hydantoin scaffold suggests that 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid may possess other biological activities. Researchers should consider exploring the following potential mechanisms:

Interaction with Cannabinoid Receptors

Some hydantoin derivatives have been identified as inverse agonists at the CB1 cannabinoid receptor.[9][10]

-

Experimental Validation: Radioligand binding assays using human CB1 and CB2 receptors can be performed to determine the affinity of the compound for these receptors. Functional assays, such as a [³⁵S]GTPγS binding assay, can then be used to assess the agonist, antagonist, or inverse agonist properties of the compound.[10]

Modulation of Serotonergic Pathways

Certain hydantoin-related structures have demonstrated significant serotonergic activity.[8]

-

Experimental Validation: The effect of the compound on serotonin receptors can be evaluated through binding assays for various 5-HT receptor subtypes. In vivo models, such as the 5-hydroxytryptophan (5-HTP)-induced head-twitch response in mice, can provide an indication of central serotonergic activity.[8]

Anticancer Activity

A growing body of research is exploring the potential of hydantoin derivatives as anticancer agents, although the specific mechanisms are diverse and often cell-type dependent.[2]

-

Experimental Validation: The cytotoxic effects of the compound can be screened against a panel of cancer cell lines using assays such as the MTT or SRB assay. Subsequent mechanistic studies could investigate effects on the cell cycle, apoptosis, or specific signaling pathways implicated in cancer.

Quantitative Data Summary

While specific quantitative data for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is not available, the following table provides representative data for the well-characterized hydantoin anticonvulsant, Phenytoin, for comparative purposes.[1]

| Parameter | Value | Model System |

| MES ED₅₀ | 9.5 mg/kg (mice, i.p.) | Maximal Electroshock Test |

| scPTZ ED₅₀ | > 100 mg/kg (mice, i.p.) | Subcutaneous Pentylenetetrazole Test |

| Neurotoxicity TD₅₀ | 68.5 mg/kg (mice, i.p.) | Rotorod Test |

| Protective Index (PI) | 7.2 | TD₅₀/MES ED₅₀ |

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of the mechanism of action.

Conclusion

While the precise molecular interactions of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid remain to be experimentally determined, its structural classification as a hydantoin derivative provides a strong basis for postulating its mechanism of action. The most probable primary mechanism is the modulation of voltage-gated sodium channels, a hallmark of anticonvulsant hydantoins. However, the known pharmacological diversity of this scaffold warrants a broader investigation into other potential targets, such as cannabinoid and serotonin receptors. The experimental approaches outlined in this guide provide a robust framework for elucidating the complete pharmacological profile of this compound, which will be essential for its potential development as a therapeutic agent.

References

-

Abida, Md Tauquir Alam and Mohammad Asif, Study of Some Hyndantion Derivatives as Antivonvulsant Agents, Prog. Chem. Biochem. Res. 2020, 3(2), 93-104.

-

Stella, V. J. "Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin." Journal of medicinal chemistry 17.12 (1974): 1275-1279.

-

BenchChem. "A Comparative Pharmacological Analysis of Hydantoin Derivatives." BenchChem, 2025.

-

Paronikyan, Ruzanna, et al. "Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts." Bioactive Compounds in Health and Disease 7.6 (2024): 134-153.

-

Wadghane, et al. "A Review on the Some Biological Activities of the Hydantoin Derivatives." Journal of Drug Delivery and Therapeutics 10.4-s (2020): 173-180.

-

PubChem. "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid." National Center for Biotechnology Information.

-

"SYNTHESIS OF THE POLYPEPTIDE-HYDANTOIN: N-1-METHYL-TYROSYL-HYDANTOIN-3-ACETIC ACID." The Journal of Organic Chemistry 26.8 (1961): 3044-3045.

-

ChemScene. "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid." ChemScene.

-

Dandia, Anshu, et al. "Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account." Synthesis 53.10 (2021): 1669-1692.

-

Gzella, A., et al. "Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles." European journal of medicinal chemistry 37.11 (2002): 865-875.

-

A2B Chem. "2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, 95% Purity, C6H8N2O4, 1 gram." A2B Chem.

-

PubChem. "[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid." National Center for Biotechnology Information.

-

Muccioli, Giulio G., et al. "Synthesis and activity of 1, 3, 5-triphenylimidazolidine-2, 4-diones and 1, 3, 5-triphenyl-2-thioxoimidazolidin-4-ones." Journal of medicinal chemistry 49.3 (2006): 1059-1070.

-

Marinov, Marin, et al. "SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS." Journal of Chemical Technology and Metallurgy 56.2 (2021): 323-334.

-

Organic Chemistry Portal. "Hydantoin synthesis." Organic Chemistry Portal.

-

Muccioli, Giulio G., et al. "Synthesis and activity of 1, 3, 5-triphenylimidazolidine-2, 4-diones and 1, 3, 5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists." Journal of medicinal chemistry 49.3 (2006): 1059-1070.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C6H8N2O4 | CID 4962467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. ffhdj.com [ffhdj.com]

- 8. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An Enigmatic Molecule: The Obscure History of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Despite its availability from commercial chemical suppliers, the scientific literature remains largely silent on the discovery, history, and potential applications of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This technical overview serves to consolidate the limited available information and frame the compound within the broader context of its chemical class, highlighting the untapped potential for future research.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Properties of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

| Property | Value | Source |

| CAS Number | 150376-36-6 | ChemScene[1] |

| Molecular Formula | C₆H₈N₂O₄ | ChemScene[1] |

| Molecular Weight | 172.14 | ChemScene[1] |

| Synonym | 3-methyl-2,5-dioxo-1-Imidazolidineacetic acid | ChemScene[1] |

A notable feature of this molecule is its core imidazolidine-2,5-dione structure, commonly known as a hydantoin ring. This heterocyclic motif is a cornerstone in medicinal chemistry, forming the backbone of various pharmaceuticals. The presence of a methyl group at the N-3 position and an acetic acid moiety at the N-1 position of the hydantoin ring defines the unique identity of this compound.

The Hydantoin Scaffold: A Privileged Structure in Drug Discovery

The hydantoin ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This is attributed to its rigid, planar structure containing multiple hydrogen bond donors and acceptors.

Figure 2: A potential synthetic workflow for the target compound.

Conceptual Experimental Protocol:

-

N-Alkylation: 3-Methylhydantoin would be treated with a suitable base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding anion.

-

Substitution: The resulting anion would then be reacted with an ethyl haloacetate, for instance, ethyl bromoacetate, to introduce the acetic acid ester moiety at the N-1 position.

-

Hydrolysis: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under acidic or basic conditions, followed by neutralization to yield the desired product.

It is crucial to emphasize that this proposed synthesis is speculative and would require experimental validation to determine optimal reaction conditions and yields.

Potential Areas for Future Research and Drug Development

Given the absence of published biological data, the field is wide open for the investigation of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. The structural alerts within the molecule, namely the hydantoin core and the carboxylic acid group, suggest several avenues for exploration.

-

Screening for Biological Activity: A primary step would be to screen the compound against a broad range of biological targets, particularly those for which other hydantoin derivatives have shown activity. This could include assays for anticonvulsant, anti-inflammatory, and anticancer properties.

-

Enzyme Inhibition: The carboxylic acid moiety could serve as a handle for interacting with the active sites of various enzymes, such as metalloproteinases or histone deacetylases.

-

Chemical Probe Development: If a specific biological activity is identified, the compound could serve as a starting point for the development of more potent and selective chemical probes to elucidate biological pathways.

-

Prodrug Design: The acetic acid group offers a site for esterification to create prodrugs with improved pharmacokinetic properties, such as enhanced cell permeability or targeted delivery.

Conclusion: A Molecule Awaiting Discovery

References

Sources

Unlocking the Potential of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: A Proposed Research Framework

Abstract

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a chemical entity with a defined structure, yet a survey of current scientific literature reveals a notable absence of comprehensive studies into its biological activity and potential applications. This technical guide addresses this knowledge gap by proposing a structured, multi-pronged research framework designed to systematically investigate the compound's therapeutic and agrochemical potential. By leveraging its core chemical features—a substituted hydantoin ring and a carboxylic acid moiety—we will outline a series of logical, experimentally-driven pathways for researchers, chemists, and drug development professionals. This document serves not as a summary of known applications, but as a roadmap for discovery.

Introduction: The Case for Investigation

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, with the chemical formula C6H8N2O4, is commercially available for research purposes.[1] However, its functional significance remains largely unexplored. The molecule's structure is intriguing from a medicinal and agrochemical standpoint. The hydantoin core is a well-established pharmacophore present in a variety of bioactive compounds, most notably in anticonvulsant drugs. The N-acetic acid substituent, in turn, can influence solubility, metabolic stability, and interactions with biological targets. This unique combination warrants a thorough investigation to unlock its potential applications.

This guide puts forth a hypothesis-driven approach to systematically screen and characterize the bioactivity of this compound. We will detail proposed experimental workflows, from initial high-throughput screening to more in-depth mechanistic studies, providing a practical blueprint for its scientific exploration.

Structural Analysis and Hypothesis Generation

The logical starting point for investigating a novel compound is an analysis of its structure to generate testable hypotheses.

-

The Hydantoin Core: The 2,5-dioxoimidazolidine (hydantoin) ring is a privileged scaffold in medicinal chemistry. Its presence in drugs like Phenytoin and Nilutamide points towards potential neurological and anti-cancer applications. The methyl group at the N-3 position may influence metabolic stability and receptor binding.

-

The Acetic Acid Moiety: The carboxymethyl group at the N-1 position significantly impacts the molecule's physicochemical properties, likely increasing its water solubility compared to a simple N-alkylated hydantoin. This group also presents a potential site for metabolic conjugation and could be crucial for interaction with target proteins, such as enzymes or transport proteins.

Based on these structural features, we propose the following primary areas of investigation:

-

Central Nervous System (CNS) Activity: Primarily focusing on anticonvulsant and neuroprotective properties.

-

Oncology: Investigating cytotoxic and anti-proliferative effects against various cancer cell lines.

-

Agrochemical Applications: Exploring its potential as a herbicide or plant growth regulator.

Proposed Research Workflow: A Multi-Tiered Screening Cascade

We recommend a phased approach to efficiently screen for and characterize the biological activity of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Phase 1: Primary Screening

The initial phase is designed for broad, rapid screening across the hypothesized areas of activity.

Experimental Protocol: High-Throughput Screening (HTS) for Cytotoxicity

-

Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be selected.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Hypothetical IC50 Values from Primary Cytotoxicity Screen

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 25.4 |

| A549 | Lung Cancer | > 100 |

| HCT116 | Colon Cancer | 15.8 |

| HEK293 | Non-cancerous Kidney | > 100 |

Workflow Diagram: Primary Screening Cascade

Caption: A proposed workflow for the systematic investigation of the test compound.

Phase 2: Mechanistic Investigation

Should promising activity be identified in Phase 1, the next step is to delve into the mechanism of action. For instance, if the compound shows selective cytotoxicity towards a cancer cell line, the following protocol could be employed.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat the cancer cell line of interest (e.g., HCT116) with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram: Investigating Mechanism of Action

Caption: A workflow for elucidating the mechanism of action of a cytotoxic hit.

Future Directions and Conclusion

The successful identification of a primary biological activity would open up numerous avenues for further research, including:

-

Lead Optimization: A medicinal chemistry campaign to synthesize analogs of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models to assess its therapeutic potential.

-

Toxicology Studies: A comprehensive evaluation of the compound's safety profile.

References

-

CP Lab Safety. (n.d.). 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a member of the hydantoin class of compounds. Hydantoins are a significant scaffold in medicinal chemistry, forming the core of several clinically used drugs.[1][2] This document explores the available information on this specific molecule and extrapolates its potential based on the well-documented activities of related hydantoin derivatives for researchers, scientists, and drug development professionals.

Introduction to the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in drug discovery due to its synthetic accessibility and diverse biological activities.[1][2] This versatile core can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. Clinically relevant drugs containing the hydantoin moiety include the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the anticancer drug enzalutamide.[1] The broad therapeutic applications of hydantoin derivatives, ranging from anticancer and antimicrobial to anticonvulsant activities, underscore the importance of exploring novel analogs like 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid.[3][4][5]

Physicochemical Properties of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Quantitative data for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄ | |

| Molecular Weight | 172.14 g/mol | |

| CAS Number | 59005-93-3 | |

| Topological Polar Surface Area | 77.9 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 2 |

Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a two-step process starting from 3-methylhydantoin. The first step involves the N-alkylation of 3-methylhydantoin with an ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Caption: Proposed synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate

-

To a solution of 3-methylhydantoin (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 2: Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

-

Dissolve the purified ethyl 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid.

Potential Biological Activities and Applications

The biological profile of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has not been explicitly reported. However, based on the extensive research on related hydantoin derivatives, several potential therapeutic applications can be inferred.

Anticancer Potential

Hydantoin derivatives have demonstrated significant anticancer activity through various mechanisms.[1][3] Some derivatives act as sirtuin inhibitors, which is a promising strategy for cancer therapy.[1] Others have shown antiproliferative effects on various cancer cell lines, including HeLa, MCF-7, and HepG2.[6][7] The structural features of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, particularly the hydantoin core, suggest it could be investigated as a potential anticancer agent.

Caption: Hypothesized anticancer mechanism via sirtuin inhibition.

Antimicrobial Activity

The hydantoin scaffold is present in the antibacterial drug nitrofurantoin.[2] Recent studies have focused on developing novel hydantoin derivatives with potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.[8][9] Some derivatives have shown efficacy against resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance.[10] The introduction of a carboxylic acid moiety, as in the title compound, could enhance solubility and potentially influence its interaction with bacterial targets.

Anticonvulsant Properties

Historically, hydantoins are best known for their anticonvulsant activity, with phenytoin being a cornerstone in epilepsy treatment for decades.[4][11] The mechanism of action often involves the modulation of voltage-gated sodium channels.[12] Numerous studies have explored the synthesis and evaluation of new hydantoin derivatives as anticonvulsant agents, suggesting that 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid could also be a candidate for neurological drug discovery.[13][14]

Future Directions

The therapeutic potential of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid remains largely unexplored. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol. The proposed synthesis should be experimentally validated and optimized for yield and purity.

-

Comprehensive biological screening. The compound should be evaluated in a battery of in vitro assays to determine its anticancer, antimicrobial, and anticonvulsant activities.

-

Structure-Activity Relationship (SAR) studies. Synthesis and testing of analogs will help in identifying the key structural features responsible for any observed biological activity and in designing more potent compounds.

-

Mechanism of action studies. For any promising activity, detailed mechanistic studies should be conducted to identify the molecular targets and pathways involved.

Conclusion

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a simple hydantoin derivative with potential for further investigation in drug discovery. While direct biological data is scarce, the well-established and diverse pharmacological profile of the hydantoin scaffold provides a strong rationale for its exploration as a source of new therapeutic agents. This guide offers a foundational understanding of its properties, a plausible synthetic route, and a scientifically inferred overview of its potential applications, serving as a valuable resource for initiating new research endeavors in this area.

References

-

Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

-

Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. PubMed. [Link]

-

Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities. PubMed. [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]

-

Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of 2-iminohydantoins. PubMed. [Link]

-

Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]

-

Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line. Scientific.Net. [Link]

-

Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. [Link]

-

Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed Central. [Link]

-

Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. NIH. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]

-

Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. Thieme. [Link]

-

Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]

Sources

- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line | Scientific.Net [scientific.net]

- 8. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. jddtonline.info [jddtonline.info]

- 13. Synthesis and anticonvulsant activity of 2-iminohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ffhdj.com [ffhdj.com]

Methodological & Application

Synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented as a multi-step process, beginning with the formation of the core 3-methylhydantoin ring, followed by a regioselective N-alkylation to introduce the acetic acid moiety.

Introduction